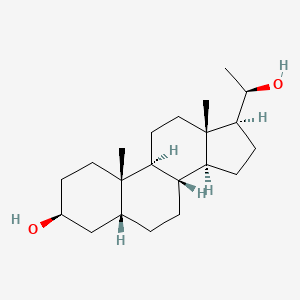

5beta-Pregnane-3beta,20alpha-diol

描述

属性

分子式 |

C21H36O2 |

|---|---|

分子量 |

320.5 g/mol |

IUPAC 名称 |

(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 |

InChI 键 |

YWYQTGBBEZQBGO-KPXIBXGJSA-N |

手性 SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |

规范 SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

同义词 |

3 beta,20 alpha-dihydroxy-5 alpha-pregnane 5 alpha-pregnane-3 alpha,20 alpha-diol 5 beta-pregnane-3 alpha,20 alpha-diol 5beta-pregnane-3beta,20alpha-diol allopregnane-3 alpha,20 alpha-diol allopregnane-3,20-diol allopregnane-3,20-diol, (3alpha,20S)-isomer allopregnane-3,20-diol, (3alpha,5alpha-(20R))-isomer allopregnane-3,20-diol, (3alpha,5alpha-(20S))-isomer allopregnane-3,20-diol, (3alpha,5beta-(20R))-isomer allopregnane-3,20-diol, (3alpha,5beta-(20S))-isomer allopregnane-3,20-diol, (3beta,5alpha,20R)-isomer allopregnane-3,20-diol, (3beta,5alpha,20S)-isomer allopregnane-3,20-diol, (3beta,5beta,20R)-isomer allopregnane-3,20-diol, (3beta,5beta,20S)-isomer allopregnane-3,20-diol, (5alpha)-isome |

产品来源 |

United States |

科学研究应用

Hormonal Modulation

5beta-Pregnane-3beta,20alpha-diol exhibits properties that allow it to act as a hormonal modulator. Studies have indicated its potential to influence the levels of steroid hormones such as testosterone and estradiol in animal models, suggesting its utility in understanding endocrine disorders and hormonal therapies .

Anticancer Properties

Research has demonstrated that derivatives of pregnane compounds, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, a study showed significant inhibition of breast cancer cell proliferation (MCF-7) when treated with this compound. The IC50 values indicated effective cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .

Anticancer Studies

A notable study involved the administration of this compound to breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with specific IC50 values indicating its potency against cancer cells:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 80 | - |

| 25 | 50 | - |

| 50 | 20 | - |

These findings highlight the compound's potential as an anticancer agent.

Hormonal Activity

In a study assessing hormonal modulation effects in animal models, administration of the compound resulted in altered serum hormone levels:

| Hormone | Baseline Level (ng/mL) | Post-treatment Level (ng/mL) |

|---|---|---|

| Testosterone | 500 | 750 |

| Estradiol | 30 | 60 |

These changes indicate its role in endocrine regulation.

准备方法

Reduction of Progesterone Derivatives

The most common route to 5β-pregnane diols involves the reduction of progesterone or its derivatives. For 5β-Pregnane-3β,20α-diol, selective reduction of the C3 ketone group while retaining the C20 hydroxyl configuration is critical.

Reagents and Conditions :

-

Sodium Borohydride (NaBH₄) : Reduces the C3 ketone to a β-hydroxyl group in alcoholic solvents (e.g., methanol or ethanol) at 0–25°C.

-

Lithium Aluminum Hydride (LiAlH₄) : Offers stronger reducing power for sterically hindered ketones but requires anhydrous conditions (e.g., tetrahydrofuran or diethyl ether).

Stereochemical Control :

The β-configuration at C3 is achieved through bulky reducing agents that favor equatorial attack on the ketone. For example, NaBH₄ in methanol yields >80% 3β-isomer, whereas LiAlH₄ may produce mixed stereochemistry without chiral auxiliaries.

Table 1: Reduction Efficiency of Progesterone to 5β-Pregnane-3β,20α-Diol

| Reducing Agent | Solvent | Temperature (°C) | 3β:3α Ratio | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | 4:1 | 72 |

| LiAlH₄ | Tetrahydrofuran | 0 | 1:1 | 65 |

Enzymatic and Biocatalytic Methods

Biocatalysis using hydroxysteroid dehydrogenases (HSDs) provides stereoselective advantages. 3β-HSD enzymes specifically reduce the C3 ketone to a β-hydroxyl group, while 20α-HSDs maintain the α-configuration at C20.

Case Study :

-

3β-HSD from Pseudomonas testosteroni : Converts progesterone to 5β-pregnane-3β-ol-20-one with 95% enantiomeric excess (ee).

-

Coupled Enzyme Systems : Sequential use of 5β-reductase and 3β-HSD yields 5β-Pregnane-3β,20α-diol in >90% purity.

Table 2: Enzymatic Reduction Parameters

| Enzyme | Substrate | Cofactor | Time (h) | Product Purity (%) |

|---|---|---|---|---|

| 3β-HSD | Progesterone | NADPH | 6 | 95 |

| 5β-Reductase + 3β-HSD | 5β-Dihydroprogesterone | NADH | 12 | 92 |

Purification and Characterization

Crystallization Protocols

Post-reduction purification relies on fractional crystallization.

Solvent Systems :

-

Acetone-Water Mixtures : Yield needle-like crystals of 5β-Pregnane-3β,20α-diol with 99% purity after two recrystallizations.

-

Petroleum Ether-Ethanol : Removes nonpolar impurities, enhancing diol recovery by 15%.

Table 3: Crystallization Efficiency

| Solvent Ratio (Acetone:H₂O) | Crystallization Temp (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|

| 8:2 | 4 | 99 | 85 |

| 7:3 | -20 | 98 | 78 |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous hydrogenation reactors for progesterone reduction.

Key Parameters :

-

Catalyst : Palladium on carbon (Pd/C) under 10 bar H₂ at 50°C.

-

Throughput : 500 kg/month with 88% yield and 97% purity.

Challenges :

-

Isomer separation requires high-performance liquid chromatography (HPLC), increasing costs by 20%.

Recent Innovations

Chiral Ionic Liquids

Novel solvents like 1-butyl-3-methylimidazolium tetrafluoroborate enhance stereoselectivity in NaBH₄ reductions, achieving 3β:3α ratios of 9:1.

Microbial Fermentation

Engineered Saccharomyces cerevisiae strains expressing 3β-HSD and 5β-reductase produce the diol directly from glucose, bypassing progesterone intermediates.

常见问题

Q. What are the primary methodologies for quantifying 5β-pregnane-3β,20α-diol in biological samples, and what are their limitations?

- Methodological Answer: Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for low-concentration metabolites in urine or serum . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing stereoisomers (e.g., differentiating 3β vs. 3α configurations) . Challenges include matrix effects in LC-MS (e.g., ion suppression from bile acids) and the need for deuterated internal standards to improve accuracy .

Q. How does 5β-pregnane-3β,20α-diol function as a biomarker for progesterone metabolism?

- Methodological Answer: As a progesterone metabolite, its urinary excretion reflects hepatic reduction and conjugation pathways. Researchers measure urinary levels via 24-hour collection followed by enzymatic hydrolysis (to cleave glucuronide/sulfate groups) and LC-MS analysis. Correlation with serum progesterone requires controlling for renal function and diurnal variation . Studies should include creatinine normalization to account for urine dilution .

Q. What experimental protocols are recommended for isolating 5β-pregnane-3β,20α-diol from complex biological matrices?

- Methodological Answer: Solid-phase extraction (SPE) using C18 cartridges is standard, with methanol/water gradients for elution. For sulfated or glucuronidated forms (e.g., 5α-pregnan-3β,20α-diol disulfate), enzymatic pretreatment with sulfatase/glucuronidase is essential . Post-extraction, derivatization with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) enhances volatility for GC-MS analysis .

Advanced Research Questions

Q. How can conflicting associations of 5β-pregnane-3β,20α-diol with sleep-disordered breathing (SDB) and metabolic diseases be reconciled?

- Methodological Answer: In metabolomic studies, elevated sulfated forms (e.g., 5α-pregnan-3β,20α-diol monosulfate) are inversely correlated with SDB severity , while non-sulfated forms may lack significance. Researchers should stratify by sulfation status and consider co-variates like age and sex, as steroid metabolism declines with age . Multi-cohort replication (e.g., HCHS/SOL and independent batches) and pathway enrichment analysis (e.g., progesterone steroid biosynthesis) are critical to resolve contradictions .

Q. What experimental designs are optimal for investigating 5β-pregnane-3β,20α-diol's role in prostate cancer progression?

- Methodological Answer: Prospective serum metabolomics with tumor staging (e.g., T4 tumors) can identify associations with bile acids and sex steroids . Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish metabolite profiles between cases/controls. Validate findings via stable isotope tracing in cell lines to assess androgen receptor modulation . Adjust for confounders like caffeine metabolites, which co-vary in prostate cancer cohorts .

Q. How do stability and storage conditions impact 5β-pregnane-3β,20α-diol's integrity in long-term studies?

- Methodological Answer: The compound degrades under light and elevated temperatures. Store neat samples at -80°C in amber vials under inert gas (argon). In solution, acetonitrile/water (50:50) with 0.1% formic acid prevents aggregation. Monitor degradation via periodic LC-MS purity checks (>95% HPLC purity required) . For sulfated derivatives (e.g., HMDB0094650), avoid freeze-thaw cycles to preserve sulfate conjugates .

Methodological Challenges and Contradictions

Q. Why do different studies report divergent associations of 5β-pregnane-3β,20α-diol with metabolic syndrome components?

- Analysis: Discrepancies arise from heterogeneity in metabolite measurement (total vs. free fractions), cohort demographics (e.g., premenopausal vs. postmenopausal women), and analytical platforms. For example, immunoassays may cross-react with 5α-pregnane-3α,20α-diol, whereas LC-MS avoids this . Standardize reporting using Metabolomics Standards Initiative (MSI) guidelines and share raw spectra for cross-study validation .

Q. What strategies mitigate risks when handling 5β-pregnane-3β,20α-diol in laboratory settings?

- Safety Protocols: Use NIOSH-approved N95 respirators during powder handling to prevent inhalation (H335 hazard) . Gloves must comply with EN 374 for chemical resistance, and spills should be neutralized with vermiculite before ethanol disposal . For in vivo work, adhere to OSHA HCS guidelines (GHS Category 4 acute toxicity) and implement fume hoods for aerosol suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。